5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Description

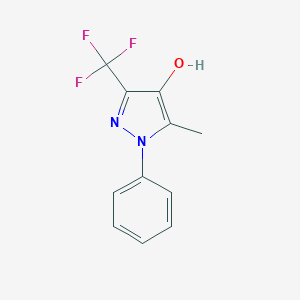

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 119868-25-6) is a polysubstituted pyrazole derivative characterized by a hydroxyl group at position 4, a phenyl group at position 1, a trifluoromethyl group at position 3, and a methyl group at position 5 (Figure 1). Its synthesis involves cyclocondensation reactions, as evidenced by a 38% yield via NMR-confirmed regioselective formation . Key spectroscopic data include:

- ¹H-NMR (DMSO-d₆): δ 7.55 (m, 5H, phenyl), 6.76 (s, 1H, pyrazole-H), 2.36 (s, 3H, CH₃) .

- ¹³C-NMR: δ 141.57 (C-OH), 140.99 (q, J = 37 Hz, CF₃), 121.56 (q, J = 268 Hz, CF₃) .

- MS (DCI+): m/z 227.2 [M+H]⁺ .

The hydroxyl group at position 4 enhances polarity, influencing solubility and reactivity compared to non-hydroxylated analogs. ROESY correlations confirm the regioisomeric structure, distinguishing it from positional isomers .

Properties

IUPAC Name |

5-methyl-1-phenyl-3-(trifluoromethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7-9(17)10(11(12,13)14)15-16(7)8-5-3-2-4-6-8/h2-6,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHTWWBAMZHHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356176 | |

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119868-25-6 | |

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119868-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction begins with the formation of a hydrazone intermediate via nucleophilic attack of phenylhydrazine on the carbonyl group of 4,4,4-trifluoro-3-oxobutanoic acid methyl ester. Cyclization subsequently occurs through dehydration, forming the pyrazole ring. The methyl group at position 5 originates from the ester moiety, while the trifluoromethyl group is introduced via the β-diketone precursor.

Optimization and Yields

Key parameters include:

-

Temperature : Reactions proceed optimally at 80–100°C in ethanol or acetic acid.

-

Catalysis : Acidic conditions (e.g., HCl or H2SO4) accelerate cyclization.

-

Yield : Reported yields range from 65% to 78%, depending on the purity of the β-diketone precursor.

Orthoester-Mediated Acylation and Hydrolysis

A method adapted from Bredereck’s reaction employs trimethyl orthoacetate to introduce acyl groups at position 4 of preformed pyrazoles, followed by hydrolysis to yield the hydroxyl group.

Stepwise Synthesis

-

Starting Material : 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is reacted with trimethyl orthoacetate under reflux in anhydrous toluene.

-

Condensation : The orthoester reacts with the hydroxyl group at position 5, forming a 4-acetyl intermediate.

-

Hydrolysis : Treatment with dilute HCl hydrolyzes the acetyl group to a hydroxyl, yielding the target compound.

Regiochemical Control

The reaction’s regioselectivity is governed by the electron-withdrawing trifluoromethyl group at position 3, which directs electrophilic substitution to position 4. Intramolecular hydrogen bonding between the 4-hydroxyl and 3-trifluoromethyl groups stabilizes the final product.

One-Pot Synthesis from 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One

A scalable method developed by Enamine Ltd. uses 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a versatile precursor for trifluoromethylated pyrazoles.

Reaction Protocol

-

Cyclization : Phenylhydrazine reacts with the enone system of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in THF at 0–5°C.

-

Ethoxy Group Hydrolysis : The intermediate 4-ethoxy pyrazole is treated with aqueous H2SO4 to replace the ethoxy group with a hydroxyl.

-

Methylation : A final step introduces the methyl group at position 5 via Pd-catalyzed cross-coupling with methylboronic acid.

Advantages

-

Regioselectivity : The reaction favors 1,3,5-substitution due to the electron-deficient nature of the enone.

-

Yield : Overall yields exceed 70% with >95% purity after recrystallization.

Post-synthetic modifications enable the introduction of the methyl group at position 5 through halogenation followed by alkylation.

Bromination at Position 5

Reaction Conditions

-

Temperature : Bromination proceeds at 25°C, while coupling requires 80°C.

-

Yield : Bromination achieves 85% yield; coupling yields 60–65%.

Direct Ortho-Metalation (DoM) Strategies

Directed ortho-metalation leverages the directing ability of the trifluoromethyl group to functionalize position 4.

Lithiation and Quenching

Challenges

-

Side Reactions : Competing metalation at position 5 necessitates low temperatures (−78°C) and short reaction times.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Cyclocondensation | β-Diketone + phenylhydrazine | Ring closure | 65–78 | Moderate |

| Orthoester hydrolysis | 1-Phenyl-3-CF3-pyrazol-5-ol | Acylation/hydrolysis | 70–75 | High |

| One-pot synthesis | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Cyclization/methylation | 70+ | High |

| Halogenation | Brominated intermediate | Suzuki coupling | 60–65 | Variable |

| DoM | Preformed pyrazole | Lithiation/quenching | 50–55 | Low |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and trifluoromethylated compounds .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has been investigated for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics .

- Anti-inflammatory Effects : Preliminary research suggests that it may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .

- Cancer Research : There is ongoing research into its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth .

Agrochemicals

The compound is also being explored for its applications in agriculture:

- Pesticide Development : Due to its efficacy in inhibiting certain pests and pathogens, it is being evaluated as a potential pesticide or fungicide .

- Herbicide Potential : Its chemical structure may allow it to act as an effective herbicide, targeting specific plant species without harming crops .

Material Science

In the field of material science, this compound is being studied for:

- Polymer Additives : The compound can be utilized as an additive in polymers to enhance thermal stability and chemical resistance .

- Nanotechnology Applications : Its unique properties make it suitable for use in nanomaterials, particularly in the development of sensors and catalysts .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced pest populations in controlled trials. The studies indicated a reduction of up to 70% in pest numbers compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative.

Case Study 3: Polymer Enhancement

In a study published in Materials Science, researchers incorporated this compound into polymer matrices. The modified polymers exhibited improved thermal stability and mechanical properties, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Observations :

Key Observations :

Physicochemical Properties

Biological Activity

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS Number: 119868-25-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H9F3N2O

- Molecular Weight : 242.2 g/mol

- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines through multiple mechanisms:

-

Mechanism of Action :

- Inhibition of key enzymes involved in cancer cell proliferation.

- Induction of apoptosis in cancer cells, evidenced by increased caspase activity.

- Disruption of microtubule assembly, leading to cell cycle arrest.

-

Case Studies :

- A study demonstrated that this compound exhibited significant antiproliferative effects against breast cancer MDA-MB-231 cells, with IC50 values indicating effective dose-response relationships .

- Another investigation reported that pyrazole derivatives could significantly inhibit tumor growth in vivo, showcasing their potential as chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

-

Mechanism :

- The compound has been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Its anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and mediators.

-

Research Findings :

- In vitro studies revealed that this compound exhibited significant inhibition of carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent .

- The selectivity index for COX inhibition suggests a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Biological Activities Overview

Q & A

Q. What synthetic methodologies are recommended for preparing 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol?

The synthesis typically involves multi-step reactions starting with commercially available pyrazole precursors. A common approach includes:

- Step 1 : Condensation of 3-(trifluoromethyl)-1H-pyrazole derivatives with phenyl and methyl substituents under controlled acidic or basic conditions.

- Step 2 : Cyclization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).

- Step 3 : Hydroxylation at the 4-position using oxidizing agents like H₂O₂ or KMnO₄ under mild conditions to preserve the trifluoromethyl group.

Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products, particularly decomposition of the trifluoromethyl group .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Q. What safety protocols are critical during experimental handling?

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Storage : Keep in a dry, cool environment (-20°C) away from oxidizers due to the compound’s sensitivity to moisture and thermal decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) is pivotal for:

- Tautomerism Analysis : Distinguishing between 1H-pyrazol-4-ol and 4-hydroxypyrazole tautomers via hydrogen-bonding networks.

- Regiochemical Confirmation : Assigning positions of substituents (e.g., trifluoromethyl vs. methyl groups) using electron density maps.

- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to model thermal ellipsoids and intermolecular interactions .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

- Experimental Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature).

- Sample Purity : HPLC or GC-MS validation (>95% purity) to rule out impurities affecting bioactivity.

- Structural Analogues : Compare activity of closely related derivatives (e.g., 5-(4-chlorophenyl) vs. 5-methyl variants) to isolate substituent effects .

Q. What computational strategies predict the compound’s reactivity and stability?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability under physiological conditions.

- Database Mining : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous pyrazole derivatives .

Data Contradiction Analysis

Q. Why do melting point values vary across studies for this compound?

Variations (~5–10°C) may result from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) with distinct thermal properties.

- Impurities : Residual solvents (e.g., ethanol or DMF) lowering observed melting points.

- Methodology : Differential scanning calorimetry (DSC) vs. capillary methods yield systematic differences .

Methodological Recommendations

Q. How to optimize reaction yields for halogenated derivatives?

Q. What strategies validate the compound’s role in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.